Cucumarioside A6-2 Disulfated vs. Non-Sulfated Cucumariosides A: Structural Differentiation with Functional Implications
Cucumarioside A6-2 is a disulfated oligoglycoside bearing two sulfate groups: one at C-4 of the first xylose residue and an additional sulfate at C-6 of the terminal 3-O-methylglucose residue [1]. This contrasts with cucumariosides A1, A3, A4, A5, A6, A12, and A15, which are non-sulfated tetraosides lacking any sulfate groups [2]. Cucumarioside A2-2, by comparison, is a monosulfated analog with a single sulfate at C-4 of the first xylose residue [1].
| Evidence Dimension | Number and position of sulfate groups in carbohydrate moiety |
|---|---|
| Target Compound Data | Disulfated: C-4 of first xylose + C-6 of terminal 3-O-methylglucose |
| Comparator Or Baseline | Cucumariosides A1/A3/A4/A5/A6/A12/A15: Non-sulfated; Cucumarioside A2-2: Monosulfated at C-4 of first xylose only |
| Quantified Difference | Target possesses two sulfate groups; comparators possess zero or one sulfate group |
| Conditions | Structural elucidation via NMR and MS; comparative structural analysis |
Why This Matters
Sulfation degree directly modulates membrane affinity, hemolytic activity, and immunomodulatory potency—procuring a disulfated compound is non-interchangeable with non-sulfated or monosulfated analogs for reproducible pharmacological studies.
- [1] Park, J. I., Bae, H. R., Kim, C. G., Stonik, V. A., & Kwak, J. Y. (2014). Relationships between chemical structures and functions of triterpene glycosides isolated from sea cucumbers. Frontiers in Chemistry, 2, 77. DOI: 10.3389/fchem.2014.00077 View Source
- [2] Silchenko, A. S., Kalinovsky, A. I., Avilov, S. A., Andryjashchenko, P. V., Dmitrenok, P. S., Martyyas, E. A., & Kalinin, V. I. (2012). Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides A1, A3, A4, A5, A6, A12 and A15, seven new minor non-sulfated tetraosides. Natural Product Communications, 7(7), 845-852. DOI: 10.1177/1934578X1200700708 View Source
